
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with an indole moiety and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one typically involves the condensation of indole-2-carboxaldehyde with benzylamine and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Indole-2-carboxaldehyde reacts with benzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-2-yl)-thiazolidin-4-one: Lacks the benzyl group but shares the core structure.
3-Benzyl-2-(1H-indol-3-yl)-thiazolidin-4-one: Similar structure but with the indole nitrogen at a different position.
3-Benzyl-2-(1H-pyrrol-2-yl)-thiazolidin-4-one: Contains a pyrrole ring instead of an indole ring.
Uniqueness
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is unique due to the presence of both the indole and thiazolidinone moieties, which contribute to its diverse biological activities. The benzyl group further enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propiedades
Fórmula molecular |
C18H16N2OS |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-benzyl-2-(1H-indol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c21-17-12-22-18(20(17)11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)19-16/h1-10,18-19H,11-12H2 |
Clave InChI |
AWWKMEWWTAHTPX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
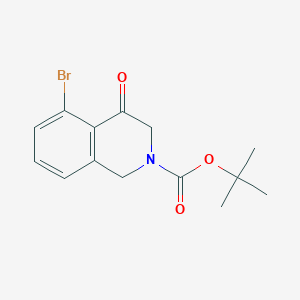
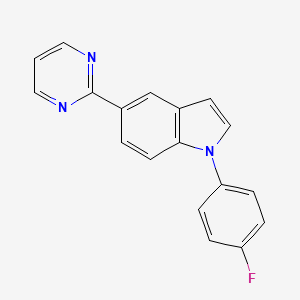
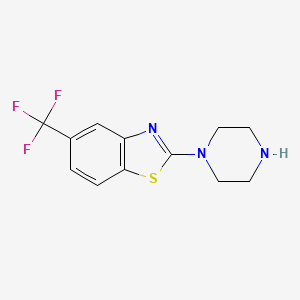


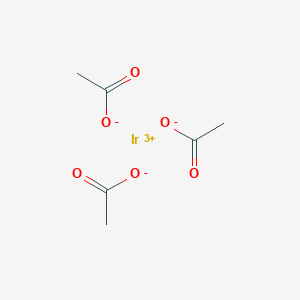

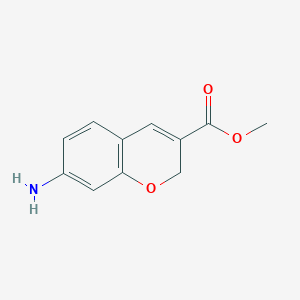
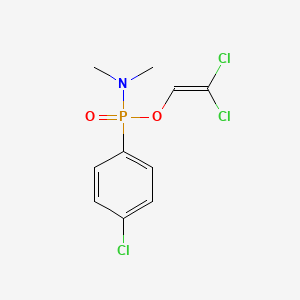

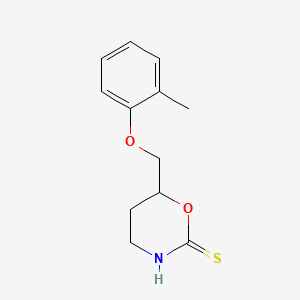
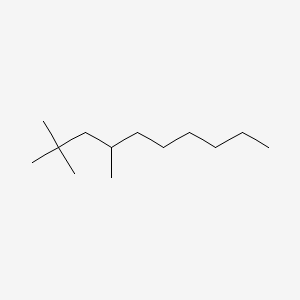
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
